1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which is further connected to a dihydroimidazole ring system. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid under controlled conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 1-((4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole stands out due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique combination of functional groups may result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-14(2)17(10-9-16(13)23-3)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVCRGIZMSEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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